GW7647

Catalog No.
S529637
CAS No.
265129-71-3
M.F
C29H46N2O3S
M. Wt
502.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW7647

CAS Number

265129-71-3

Product Name

GW7647

IUPAC Name

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C29H46N2O3S

Molecular Weight

502.8 g/mol

InChI

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33)

InChI Key

PKNYXWMTHFMHKD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3

Solubility

Soluble in DMSO

Synonyms

GW 7647, GW-7647, GW7647

Canonical SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3

Description

The exact mass of the compound 2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid is 502.3229 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW7647 is a synthetic compound recognized as a potent and selective agonist of peroxisome proliferator-activated receptor alpha. It has a chemical structure characterized by its ability to activate human and murine peroxisome proliferator-activated receptors, particularly PPARα, with effective concentration (EC50) values of 0.006 μM for PPARα, 1.1 μM for PPARγ, and 6.2 μM for PPARδ . This compound is primarily utilized in research to explore metabolic processes and therapeutic applications related to lipid metabolism and inflammation.

GW7647 binds to and activates PPARα, a nuclear receptor protein located inside cells []. This activation triggers a cascade of gene expression changes, potentially leading to:

  • Increased fatty acid uptake and burning for energy.
  • Lowered blood triglyceride levels.
  • Reduced inflammation.
  • Limited information exists on the specific hazards of GW7647. However, as a research chemical, it should be handled with care following standard laboratory safety protocols.

Metabolite Marker:

  • GW-7647 is classified as a metabolite, a product of metabolism within an organism. Studies have found it present in human blood following exposure to certain sources, suggesting its potential as a biomarker for such exposure [Source: National Institutes of Health, Human Metabolome Database - ].

Investigational Ligand:

  • The molecule's structure has led to investigation into its potential as a ligand, a molecule that binds to a specific site on another molecule. The Protein Data Bank contains structural information about GW-7647, suggesting its possible role in protein-ligand interactions [Source: RCSB Protein Data Bank - ].

Research Chemical:

  • GW-7647 is commercially available from several chemical suppliers, indicating its use in various scientific research applications. These applications may include further exploration of its metabolic pathways, potential biological activities, or use in studies related to its role as a metabolite marker or ligand [Source: Molport - ].

GW7647 undergoes various chemical interactions, primarily through its binding to PPARα, which facilitates a series of downstream signaling pathways. The binding induces conformational changes in fatty acid-binding protein 1, enhancing its interaction with PPARα . This interaction is crucial for the transcriptional regulation of genes involved in fatty acid oxidation and glucose metabolism. Additionally, GW7647 has been shown to protect against oxidative stress by enhancing the activity of antioxidant enzymes like glutathione peroxidase .

The biological activity of GW7647 is largely attributed to its role as a PPARα agonist. Activation of this receptor leads to:

  • Increased fatty acid oxidation: Enhances the breakdown of fatty acids in liver cells.
  • Anti-inflammatory effects: Modulates inflammatory responses, which can be beneficial in conditions like metabolic syndrome.
  • Protection against oxidative stress: As noted, it enhances the activity of protective enzymes .

Studies have demonstrated that GW7647 can mitigate hepatocarcinogenesis in animal models, indicating its potential role in cancer prevention .

The synthesis of GW7647 involves several organic chemistry techniques, including:

  • Formation of key intermediates: Utilizing reactions such as alkylation and acylation to create precursor compounds.
  • Final coupling reactions: Combining these intermediates under controlled conditions to yield the final product.
  • Purification: Employing chromatography methods to isolate and purify GW7647 from reaction byproducts.

Specific detailed synthetic pathways may vary based on the laboratory protocols employed.

GW7647 has several applications in both research and potential therapeutic contexts:

  • Research on metabolic diseases: Used extensively in studies focused on obesity, diabetes, and dyslipidemia.
  • Pharmacological studies: Investigating its effects on lipid profiles and inflammatory markers.
  • Potential therapeutic agent: Its role as an agonist suggests possible applications in treating metabolic syndrome and related disorders.

Studies have highlighted the interactions between GW7647 and various proteins involved in lipid metabolism:

  • Fatty Acid-Binding Protein 1: Binding of GW7647 stabilizes a conformation that enhances the interaction with PPARα .
  • Glutathione Peroxidase 4: GW7647 treatment has been shown to enhance luciferase activity in models expressing this enzyme, indicating a protective effect against oxidative damage .

These interactions underscore the compound's potential as a modulator of metabolic pathways.

Several compounds share structural or functional similarities with GW7647, particularly within the class of PPAR agonists. Here are some notable examples:

Compound NamePPAR Subtype ActivatedEC50 (μM)Unique Features
FenofibratePPARα0.5Commonly used for dyslipidemia treatment
PioglitazonePPARγ0.03Primarily used for type 2 diabetes
RosiglitazonePPARγ0.001Associated with cardiovascular risks
ClofibratePPARα0.1Historical use; less selective than GW7647

Uniqueness of GW7647:
GW7647 is distinguished by its high selectivity for PPARα compared to other agonists, making it particularly effective for targeting metabolic pathways without significant activation of other receptor subtypes.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

502.32291451 g/mol

Monoisotopic Mass

502.32291451 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NTL2A9CAZ7

Other CAS

265129-71-3

Wikipedia

GW7647

Dates

Modify: 2023-08-15
1: Strömqvist M, Olsson JA, Kärrman A, Brunström B. Transcription of genes involved in fat metabolism in chicken embryos exposed to the peroxisome proliferator-activated receptor alpha (PPARα) agonist GW7647 or to perfluorooctane sulfonate (PFOS) or perfluorooctanoic acid (PFOA). Comp Biochem Physiol C Toxicol Pharmacol. 2012 Jun;156(1):29-36. doi: 10.1016/j.cbpc.2012.03.004. PubMed PMID: 22465071.
2: van der Krieken SE, Popeijus HE, Konings M, Dullens SP, Mensink RP, Plat J. C/EBP-β Is Differentially Affected by PPARα Agonists Fenofibric Acid and GW7647, But Does Not Change Apolipoprotein A-I Production During ER-Stress and Inflammation. J Cell Biochem. 2016 Sep 12. doi: 10.1002/jcb.25731. [Epub ahead of print] PubMed PMID: 27618583.
3: Zhang H, Gao Y, Qiao PF, Zhao FL, Yan Y. PPAR-α agonist regulates amyloid-β generation via inhibiting BACE-1 activity in human neuroblastoma SH-SY5Y cells transfected with APPswe gene. Mol Cell Biochem. 2015 Oct;408(1-2):37-46. doi: 10.1007/s11010-015-2480-5. PubMed PMID: 26092426.
4: Ham J, Cho SJ, Ko J, Chin J, Kang H. A facile one-pot preparation of alkyl aminoaryl sulfides for the synthesis of GW7647 as an agonist of peroxisome proliferator-activated receptor alpha. J Org Chem. 2006 Jul 21;71(15):5781-4. PubMed PMID: 16839165.
5: Russo R, LoVerme J, La Rana G, D'Agostino G, Sasso O, Calignano A, Piomelli D. Synergistic antinociception by the cannabinoid receptor agonist anandamide and the PPAR-alpha receptor agonist GW7647. Eur J Pharmacol. 2007 Jul 2;566(1-3):117-9. PubMed PMID: 17434479; PubMed Central PMCID: PMC1997313.
6: Lam VH, Zhang L, Huqi A, Fukushima A, Tanner BA, Onay-Besikci A, Keung W, Kantor PF, Jaswal JS, Rebeyka IM, Lopaschuk GD. Activating PPARα prevents post-ischemic contractile dysfunction in hypertrophied neonatal hearts. Circ Res. 2015 Jun 19;117(1):41-51. doi: 10.1161/CIRCRESAHA.117.306585. PubMed PMID: 25977309.
7: Tanaka S, Sugiyama N, Takahashi Y, Mantoku D, Sawabe Y, Kuwabara H, Nakano T, Shimamoto C, Matsumura H, Marunaka Y, Nakahari T. PPARα autocrine regulation of Ca²⁺-regulated exocytosis in guinea pig antral mucous cells: NO and cGMP accumulation. Am J Physiol Gastrointest Liver Physiol. 2014 Dec 15;307(12):G1169-79. doi: 10.1152/ajpgi.00311.2013. PubMed PMID: 25342048.
8: Ribet C, Montastier E, Valle C, Bezaire V, Mazzucotelli A, Mairal A, Viguerie N, Langin D. Peroxisome proliferator-activated receptor-alpha control of lipid and glucose metabolism in human white adipocytes. Endocrinology. 2010 Jan;151(1):123-33. doi: 10.1210/en.2009-0726. PubMed PMID: 19887568.
9: Mattsson A, Kärrman A, Pinto R, Brunström B. Metabolic Profiling of Chicken Embryos Exposed to Perfluorooctanoic Acid (PFOA) and Agonists to Peroxisome Proliferator-Activated Receptors. PLoS One. 2015 Dec 1;10(12):e0143780. doi: 10.1371/journal.pone.0143780. PubMed PMID: 26624992; PubMed Central PMCID: PMC4666608.
10: Nakaya K, Tohyama J, Naik SU, Tanigawa H, MacPhee C, Billheimer JT, Rader DJ. Peroxisome proliferator-activated receptor-α activation promotes macrophage reverse cholesterol transport through a liver X receptor-dependent pathway. Arterioscler Thromb Vasc Biol. 2011 Jun;31(6):1276-82. doi: 10.1161/ATVBAHA.111.225383. PubMed PMID: 21441141; PubMed Central PMCID: PMC3202300.
11: Yue TL, Bao W, Jucker BM, Gu JL, Romanic AM, Brown PJ, Cui J, Thudium DT, Boyce R, Burns-Kurtis CL, Mirabile RC, Aravindhan K, Ohlstein EH. Activation of peroxisome proliferator-activated receptor-alpha protects the heart from ischemia/reperfusion injury. Circulation. 2003 Nov 11;108(19):2393-9. PubMed PMID: 14557369.
12: Xiao X, Su G, Brown SN, Chen L, Ren J, Zhao P. Peroxisome proliferator-activated receptors gamma and alpha agonists stimulate cardiac glucose uptake via activation of AMP-activated protein kinase. J Nutr Biochem. 2010 Jul;21(7):621-6. doi: 10.1016/j.jnutbio.2009.03.011. PubMed PMID: 19570670.
13: Aleshin S, Grabeklis S, Hanck T, Sergeeva M, Reiser G. Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. Mol Pharmacol. 2009 Aug;76(2):414-24. doi: 10.1124/mol.109.056010. PubMed PMID: 19483106.
14: Lee HY, Gao X, Barrasa MI, Li H, Elmes RR, Peters LL, Lodish HF. PPAR-α and glucocorticoid receptor synergize to promote erythroid progenitor self-renewal. Nature. 2015 Jun 25;522(7557):474-7. doi: 10.1038/nature14326. PubMed PMID: 25970251; PubMed Central PMCID: PMC4498266.
15: Lee JY, Hashizaki H, Goto T, Sakamoto T, Takahashi N, Kawada T. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. Biochem Biophys Res Commun. 2011 Apr 22;407(4):818-22. doi: 10.1016/j.bbrc.2011.03.106. PubMed PMID: 21443859.
16: Muoio DM, Way JM, Tanner CJ, Winegar DA, Kliewer SA, Houmard JA, Kraus WE, Dohm GL. Peroxisome proliferator-activated receptor-alpha regulates fatty acid utilization in primary human skeletal muscle cells. Diabetes. 2002 Apr;51(4):901-9. PubMed PMID: 11916905.
17: van der Meer DL, Degenhardt T, Väisänen S, de Groot PJ, Heinäniemi M, de Vries SC, Müller M, Carlberg C, Kersten S. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis. Nucleic Acids Res. 2010 May;38(9):2839-50. doi: 10.1093/nar/gkq012. PubMed PMID: 20110263; PubMed Central PMCID: PMC2875002.
18: Fang XL, Shu G, Zhang ZQ, Wang SB, Zhu XT, Gao P, Xi QY, Zhang YL, Jiang QY. Roles of α-linolenic acid on IGF-I secretion and GH/IGF system gene expression in porcine primary hepatocytes. Mol Biol Rep. 2012 Dec;39(12):10987-96. doi: 10.1007/s11033-012-2000-6. PubMed PMID: 23053988.
19: Angulo J, Vallejo S, El Assar M, García-Septiem J, Sánchez-Ferrer CF, Rodríguez-Mañas L. Age-related differences in the effects of α and γ peroxisome proliferator-activated receptor subtype agonists on endothelial vasodilation in human microvessels. Exp Gerontol. 2012 Sep;47(9):734-40. doi: 10.1016/j.exger.2012.06.014. PubMed PMID: 22776133.
20: Chen J, Dexheimer TS, Ai Y, Liang Q, Villamil MA, Inglese J, Maloney DJ, Jadhav A, Simeonov A, Zhuang Z. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chem Biol. 2011 Nov 23;18(11):1390-400. doi: 10.1016/j.chembiol.2011.08.014. PubMed PMID: 22118673; PubMed Central PMCID: PMC3344384.

Explore Compound Types